molecular formula C13H11N3O2S3 B12504868 3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12504868
M. Wt: 337.4 g/mol
InChI Key: LQMAHIVSWYIRQJ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and additional functional groups such as methoxyphenyl and disulfanylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl isothiocyanate to form the thiazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. Microwave-assisted synthesis and other advanced techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-6-methyl-2,5-disulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C13H11N3O2S3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H11N3O2S3/c1-15-11(17)9-10(14-12(15)19)16(13(20)21-9)7-4-3-5-8(6-7)18-2/h3-6H,1-2H3,(H,14,19)

InChI Key

LQMAHIVSWYIRQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=S)N(C(=S)S2)C3=CC(=CC=C3)OC

Origin of Product

United States

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